molecular formula C15H13N3O2 B11530208 2-Amino-5-oxo-4-pyridin-4-yl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-Amino-5-oxo-4-pyridin-4-yl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B11530208
M. Wt: 267.28 g/mol
InChI Key: ICBVILGCZXVNDT-UHFFFAOYSA-N
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Description

2-Amino-5-oxo-4-pyridin-4-yl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a unique structure combining a chromene core with a pyridine ring, making it a versatile scaffold for various chemical reactions and potential pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-oxo-4-pyridin-4-yl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves a multicomponent reaction (MCR). One common method includes the reaction of aldehydes, malononitrile, and β-ketoesters in the presence of a catalyst. For instance, a study demonstrated the use of urea as an inexpensive and environmentally benign organo-catalyst at room temperature . The reaction proceeds efficiently, yielding the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-oxo-4-pyridin-4-yl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones under mild conditions.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyridine or chromene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines or thiols are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 2-amino-5-oxo-4-pyridin-4-yl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile serves as a building block for synthesizing more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.

Biology and Medicine

This compound has shown potential in medicinal chemistry due to its biological activities. It has been investigated for its anti-inflammatory, antimicrobial, and anticancer properties . The presence of both chromene and pyridine moieties contributes to its ability to interact with various biological targets.

Industry

In the industrial sector, this compound is used in the synthesis of dyes, pigments, and agrochemicals. Its versatility and reactivity make it a valuable intermediate in the production of various commercial products.

Mechanism of Action

The mechanism of action of 2-amino-5-oxo-4-pyridin-4-yl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects. The compound’s ability to form hydrogen bonds and π-π interactions with biological macromolecules is crucial for its activity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4H-chromene-3-carbonitrile: Lacks the pyridine ring, making it less versatile in terms of functionalization.

    2-Amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile: Contains a phenyl group instead of a pyridine ring, which alters its reactivity and biological activity.

    2-Amino-7,7-dimethyl-5-oxo-4-(pyridin-4-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile: A dimethyl derivative that may exhibit different steric and electronic properties.

Uniqueness

The presence of both a pyridine ring and a chromene core in 2-amino-5-oxo-4-pyridin-4-yl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile makes it unique

Properties

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

2-amino-5-oxo-4-pyridin-4-yl-4,6,7,8-tetrahydrochromene-3-carbonitrile

InChI

InChI=1S/C15H13N3O2/c16-8-10-13(9-4-6-18-7-5-9)14-11(19)2-1-3-12(14)20-15(10)17/h4-7,13H,1-3,17H2

InChI Key

ICBVILGCZXVNDT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C(=C(O2)N)C#N)C3=CC=NC=C3)C(=O)C1

Origin of Product

United States

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